molecular formula C12H10N4 B13097746 4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile CAS No. 913322-67-5

4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile

Katalognummer: B13097746
CAS-Nummer: 913322-67-5
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: YBEPOIKAHCEKPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile is a chemical compound with the molecular formula C12H10N4. It is a derivative of pyrimidine and benzonitrile, featuring an amino group and a methyl group attached to the pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile typically involves the reaction of 2-amino-6-methylpyrimidine with benzonitrile derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine attacks the benzonitrile derivative, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in a wide range of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids, proteins, and other biomolecules, influencing various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile stands out due to its specific combination of the pyrimidine and benzonitrile moieties, which imparts unique chemical and biological properties.

Eigenschaften

CAS-Nummer

913322-67-5

Molekularformel

C12H10N4

Molekulargewicht

210.23 g/mol

IUPAC-Name

4-(2-amino-6-methylpyrimidin-4-yl)benzonitrile

InChI

InChI=1S/C12H10N4/c1-8-6-11(16-12(14)15-8)10-4-2-9(7-13)3-5-10/h2-6H,1H3,(H2,14,15,16)

InChI-Schlüssel

YBEPOIKAHCEKPN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.